molecular formula C17H25NO4S B12085207 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate CAS No. 503551-94-8

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate

Cat. No.: B12085207
CAS No.: 503551-94-8
M. Wt: 339.5 g/mol
InChI Key: NDPXFTKKMLHXBB-UHFFFAOYSA-N
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Description

9-Benzyl-1-oxa-9-azaspiro[55]undecan-4-yl methanesulfonate is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate typically involves a multi-step process:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.

    Methanesulfonation: The final step involves the introduction of the methanesulfonate group. This is typically done by reacting the benzylated spirocyclic compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Hydrolysis: The methanesulfonate ester can be hydrolyzed to yield the corresponding alcohol and methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted spirocyclic compounds, while hydrolysis will produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its spirocyclic structure is of interest for the design of new drugs, particularly those targeting neurological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: This compound is similar but lacks the methanesulfonate group, which can significantly alter its reactivity and applications.

    1-Oxa-9-azaspiro[5.5]undecan-4-ol:

Uniqueness

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate is unique due to the presence of both the benzyl and methanesulfonate groups. These functional groups confer distinct reactivity and make the compound versatile for various synthetic and research applications.

This detailed overview provides a comprehensive understanding of 9-Benzyl-1-oxa-9-azaspiro[55]undecan-4-yl methanesulfonate, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-23(19,20)22-16-7-12-21-17(13-16)8-10-18(11-9-17)14-15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPXFTKKMLHXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301149820
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-, 4-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503551-94-8
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-, 4-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503551-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecan-4-ol, 9-(phenylmethyl)-, 4-methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301149820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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